molecular formula C31H32N2O4S B11664464 Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Ethyl 2-({[2-(3-ethoxyphenyl)quinolin-4-yl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B11664464
M. Wt: 528.7 g/mol
InChI Key: UACLOXWVKBYIPG-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiophene rings. Common synthetic methods for quinoline derivatives include the Skraup, Doebner-Von Miller, and Friedlander syntheses . Thiophene derivatives can be synthesized using the Gewald, Paal–Knorr, and Fiesselmann reactions .

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing these synthetic routes for higher yields and purity. This may include the use of catalysts, microwave irradiation, and solvent-free conditions to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include sulfurizing agents like phosphorus pentasulfide for thiophene synthesis and various acids and bases for quinoline synthesis. Reaction conditions often involve elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with various molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The thiophene ring can modulate electronic properties, making the compound useful in electronic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[2-(3-ETHOXYPHENYL)QUINOLINE-4-AMIDO]-4H,5H,6H,7H,8H,9H-CYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combined quinoline and thiophene structure, which imparts a diverse range of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C31H32N2O4S

Molecular Weight

528.7 g/mol

IUPAC Name

ethyl 2-[[2-(3-ethoxyphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

InChI

InChI=1S/C31H32N2O4S/c1-3-36-21-13-11-12-20(18-21)26-19-24(22-14-9-10-16-25(22)32-26)29(34)33-30-28(31(35)37-4-2)23-15-7-5-6-8-17-27(23)38-30/h9-14,16,18-19H,3-8,15,17H2,1-2H3,(H,33,34)

InChI Key

UACLOXWVKBYIPG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CCCCCC5)C(=O)OCC

Origin of Product

United States

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